2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features an isocyanophenyl group attached to a dioxaborolane ring
Mechanism of Action
Target of Action
The primary targets of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Mode of Action
This compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to concentration-dependent labeling and corresponding functional inhibition .
Biochemical Pathways
The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The covalent modifications of the enzymes involved in these pathways by this compound lead to the destabilization and dysregulation of proteins related to the targeted pathways .
Pharmacokinetics
It is known that the compound’s cytotoxicity and inhibition of cytochrome p450 enzymes require optimization prior to therapeutic application .
Result of Action
The molecular and cellular effects of this compound’s action include the destabilization and dysregulation of proteins related to the targeted pathways. This results in the inhibition of bacterial growth, demonstrating its potent antimicrobial activities .
Action Environment
It is known that the compound’s effectiveness as an antimicrobial agent can be affected by factors such as bacterial resistance .
Biochemical Analysis
Biochemical Properties
Isocyanides, a group to which this compound belongs, are known to demonstrate potent antimicrobial activities . They can covalently modify essential metabolic enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway at their active site cysteines .
Cellular Effects
Isocyanides have been shown to cause destabilization and dysregulation of proteins related to targeted pathways in Staphylococcus aureus .
Molecular Mechanism
Isocyanides, however, are known to exert their effects through covalent modifications of essential metabolic enzymes .
Metabolic Pathways
Isocyanides, however, have been shown to target enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isocyanophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The isocyanophenyl group can be oxidized to form corresponding isocyanates.
Reduction: The compound can be reduced to form amines.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products
Scientific Research Applications
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Isocyanophenylboronic acid
- 2,8-Bis(4-isocyanophenyl)-2,3,7,8-tetrahydropyridazino[4,5-g]phthalazine-1,4,6,9-tetraone
- 4-Isocyanophenylacetonitrile
Uniqueness
2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGFQFDWYWSHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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